molecular formula C10H15BN2O3 B14766853 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridazin-3-ol

5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridazin-3-ol

Cat. No.: B14766853
M. Wt: 222.05 g/mol
InChI Key: ADSWVOHOHPOOEH-UHFFFAOYSA-N
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Description

5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridazin-3-ol: is a chemical compound that belongs to the class of boronic acid derivatives. This compound is characterized by the presence of a pyridazine ring substituted with a dioxaborolane group. Boronic acid derivatives are widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, due to their ability to form stable covalent bonds with various organic groups.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridazin-3-ol typically involves the borylation of a pyridazine precursor. One common method is the palladium-catalyzed borylation of a halogenated pyridazine using bis(pinacolato)diboron as the boron source. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a palladium catalyst, such as Pd(dppf)Cl2, in an organic solvent like tetrahydrofuran (THF) under an inert atmosphere .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This includes the use of continuous flow reactors and advanced purification techniques like crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions: 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridazin-3-ol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridazin-3-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridazin-3-ol primarily involves its ability to form stable covalent bonds with various organic groups. This is facilitated by the boronic acid group, which can undergo reversible reactions with diols, amines, and other nucleophiles. In biological systems, the compound can interact with specific molecular targets, such as enzymes or receptors, through these covalent interactions, thereby modulating their activity .

Comparison with Similar Compounds

  • 2-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
  • 3-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
  • 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane

Uniqueness: 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridazin-3-ol is unique due to the presence of the pyridazine ring, which imparts distinct electronic and steric properties compared to other boronic acid derivatives. This uniqueness makes it particularly useful in specific synthetic applications and biological studies .

Properties

Molecular Formula

C10H15BN2O3

Molecular Weight

222.05 g/mol

IUPAC Name

4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyridazin-6-one

InChI

InChI=1S/C10H15BN2O3/c1-9(2)10(3,4)16-11(15-9)7-5-8(14)13-12-6-7/h5-6H,1-4H3,(H,13,14)

InChI Key

ADSWVOHOHPOOEH-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=O)NN=C2

Origin of Product

United States

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